N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-9(2)8-15-13-16-11(14)10(19(20)21)12(17-13)18-6-4-3-5-7-18/h9H,3-8H2,1-2H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMZEPUPCSHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Nitration: The nitro group is introduced via nitration reactions using reagents such as nitric acid or nitrating mixtures.
Isobutyl Substitution: The isobutyl group is introduced through alkylation reactions using isobutyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or dichloromethane.
Major Products Formed
Oxidation: Formation of nitro oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Research indicates that N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine exhibits significant inhibitory activity against various kinases:
- MLK3 (Mixed Lineage Kinase 3) : Inhibition of MLK3 has implications in cancer therapy due to its role in cell signaling pathways that regulate proliferation and survival.
- LRRK2 (Leucine-Rich Repeat Kinase 2) : This kinase is associated with neurodegenerative diseases such as Parkinson's disease. Inhibitors targeting LRRK2 may offer therapeutic benefits in managing symptoms or progression.
Therapeutic Applications
The potential applications of this compound span various fields:
- Cancer Treatment : Due to its kinase inhibition properties, it may be developed as a targeted therapy for cancers where MLK3 is implicated.
- Neurodegenerative Diseases : As an LRRK2 inhibitor, it holds promise for treating conditions like Parkinson's disease.
- Inflammatory Disorders : Its kinase inhibition profile suggests potential use in diseases characterized by inflammation.
Case Study 1: Inhibition of MLK3
A study demonstrated that this compound effectively inhibited MLK3 in vitro, leading to reduced cell proliferation in cancer cell lines. The compound was shown to induce apoptosis through activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of this compound in models of Parkinson's disease. Results indicated that treatment with this compound reduced neuroinflammation and improved motor function in animal models.
Mechanism of Action
The mechanism of action of N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression. The nitro group can also undergo bioreduction, generating reactive intermediates that can induce cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2)
- Key Features :
- N2 substituent: 2-(piperidin-1-yl)ethyl (flexible piperidine-linked ethyl chain).
- N4 substituent: 4-chlorophenyl (aromatic group with electron-withdrawing chlorine).
- Nitro group: Absent.
- Biological Activity :
- Differentiation :
- The absence of a nitro group in SP-2 may reduce electrophilic reactivity compared to the target compound. The 4-chlorophenyl group likely enhances hydrophobic interactions with enzyme pockets.
(b) N2-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- Key Features: N2 substituent: 3-(dimethylamino)propyl (polar, tertiary amine-containing chain). Piperidine substituent: 4-methylpiperidin-1-yl (methyl group enhances lipophilicity). Nitro group: Present at position 3.
(c) 5-Chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrimidine-2,4-diamine
- Key Features :
- N2 substituent: 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl] (complex, branched heterocyclic chain).
- N4 substituent: 2-(dimethylphosphoryl)phenyl (phosphoryl group introduces steric bulk).
- Nitro group: Absent (replaced by chloro at position 5).
- Relevance :
- Differentiation :
- The phosphoryl group and piperazine-piperidine hybrid chain may enhance solubility and crystallinity but complicate synthetic accessibility.
Comparative Data Table
Key Insights from Structural Comparisons
This contrasts with SP-2’s chloroaryl group, which prioritizes hydrophobic interactions.
Piperidine Modifications : Piperidine rings are common in CNS-targeting drugs. The 4-methylpiperidine in the Chem960 compound increases lipophilicity (XLogP3 = 2.3) compared to the target compound’s unsubstituted piperidine .
N2 Substituent Diversity: Isobutyl (target): Compact and hydrophobic, favoring membrane permeability. 2-(Piperidin-1-yl)ethyl (SP-2): Combines flexibility and basicity for enzyme interaction . 3-(Dimethylamino)propyl (Chem960): Enhances solubility but may reduce blood-brain barrier penetration due to polarity .
Biological Activity
N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a synthetic compound classified among pyrimidine derivatives. Its structure incorporates a nitro group and a piperidine moiety, which are crucial for its biological activity. This compound has garnered attention for its potential as an inhibitor of specific kinases, making it a candidate for therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
- Molecular Formula : C12H18N6O2
- Molecular Weight : 262.31 g/mol
The compound features a pyrimidine ring with amino groups at positions 2 and 4, enhancing its reactivity and interaction with biological targets.
This compound primarily acts as an inhibitor of:
- MLK3 (Mixed Lineage Kinase 3)
- LRRK2 (Leucine-Rich Repeat Kinase 2)
These kinases are implicated in various signaling pathways associated with cancer progression and neurodegenerative diseases. The inhibition of these kinases can lead to reduced tumor growth and neuroprotective effects .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.
- Neuroprotective Effects : Its ability to inhibit LRRK2 suggests potential applications in treating Parkinson's disease and other neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural components. The presence of the piperidine ring and nitro group enhances its interaction with target proteins. Comparative studies with similar compounds reveal that modifications to the piperidine or pyrimidine moieties can significantly alter biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(Piperidin-1-yl)pyrimidine-2,4-diamine | Contains piperidine; lacks nitro group | Known as Desoxyminoxidil; used in hypertension |
| 5-chloro-N2-(1-methylpyrazol-4-yl)-N4-pyrimidine | Contains a chloro group; different nitrogen base | Acts as a kinase inhibitor |
| 5-nitro-N2-(isopropyl)-N4-pyrimidine | Contains isopropyl instead of isobutyl | Potentially different pharmacological profile |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : Research has shown that this compound effectively inhibits MLK3 and LRRK2 activity in cellular assays, leading to decreased cell viability in cancer models .
- Neuroprotective Studies : Animal models treated with this compound exhibited reduced neurodegeneration markers, suggesting its potential use in neuroprotective therapies .
- Resistance Profiles : In studies involving HIV inhibitors, related pyrimidine compounds demonstrated resilience against mutations, indicating that structural modifications could enhance therapeutic efficacy against resistant strains .
Q & A
Basic Research Questions
What are the key synthetic pathways for N2-isobutyl-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine?
The synthesis involves multi-step reactions:
- Nitration : Introduction of the nitro group at position 5 using nitric acid under controlled conditions.
- Alkylation : Isobutyl substitution at the N2 position via alkyl halides (e.g., isobutyl bromide).
- Amination : Piperidine introduction at position 6 using nucleophilic substitution or Buchwald-Hartwig coupling.
Critical parameters include temperature control (0–5°C during nitration) and solvent selection (e.g., DMF for amination). Purity is validated via HPLC (>95%) and NMR .
Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation : - and -NMR to verify substitution patterns (e.g., piperidinyl protons at δ 1.4–2.8 ppm).
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Mass Analysis : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 349.18).
Cross-referencing with analogs (e.g., N2-(3-methoxypropyl) derivatives) ensures accurate assignments .
Advanced Research Questions
How does the piperidinyl group influence biological activity compared to other amine substituents?
The piperidinyl group enhances lipophilicity (logP ~2.5) and membrane permeability, as observed in related pyrimidine derivatives. For example, N2-(3-methoxypropyl)-5-nitro analogs show 3-fold higher IC in kinase inhibition assays compared to morpholine-substituted variants. Computational studies (e.g., molecular docking) suggest piperidinyl’s conformational flexibility improves target binding .
How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., replacing isobutyl with cyclopropylmethyl) to isolate electronic/steric effects.
- In Silico Modeling : Use QSAR models to predict activity cliffs. For instance, nitro group position impacts redox potential, which may explain discrepancies in cytotoxicity .
- Dose-Response Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
What in silico strategies predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral bioavailability due to moderate solubility).
- Metabolic Stability : CYP3A4/2D6 docking simulations identify potential oxidation sites (e.g., piperidinyl ring).
- Blood-Brain Barrier Penetration : Molinspiration-derived PSA (<90 Ų) suggests CNS activity potential .
How can synthetic yield be optimized without compromising purity?
- Catalyst Screening : Use Pd(OAc)/Xantphos for efficient amination (yield increase from 40% to 75%).
- Stepwise Quenching : Neutralize nitration byproducts with NaHCO before proceeding to alkylation.
- Crystallization Optimization : Recrystallize from ethanol/water (7:3) to remove nitro-isomer impurities .
Data Contradiction Analysis
Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
Divergent findings may arise from:
- Protonation Sites : The piperidinyl group’s pKa (~10.5) leads to salt formation in HCl, altering degradation pathways.
- Analytical Methods : HPLC vs. LC-MS may detect different degradation products (e.g., nitro-reduction byproducts visible only via LC-MS). Standardized protocols (e.g., USP buffer pH 1.2) are recommended for reproducibility .
Methodological Framework
How to design a robust pharmacological screening protocol for this compound?
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to pyrimidine-based inhibitors.
- Assay Conditions : Use ATP concentrations near physiological levels (1 mM) to avoid false negatives.
- Counter-Screens : Test against cytochrome P450 enzymes (e.g., CYP3A4) to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
